Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate
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Overview
Description
Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with a tert-butyl ester functional group It is a derivative of 2-amino-2-(4-chlorophenyl)propanoic acid, where the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate typically involves the esterification of 2-amino-2-(4-chlorophenyl)propanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(4-chlorophenyl)propanoic acid: The parent acid form of the compound.
Tert-butyl 2-amino-2-(4-bromophenyl)propanoate: A similar compound with a bromine atom instead of chlorine.
Tert-butyl 2-amino-2-(4-fluorophenyl)propanoate: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to its parent acid and other halogenated derivatives. The chlorine atom on the phenyl ring also contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(4-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,15)9-5-7-10(14)8-6-9/h5-8H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCRAPOJKEXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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